Diacetolol D7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

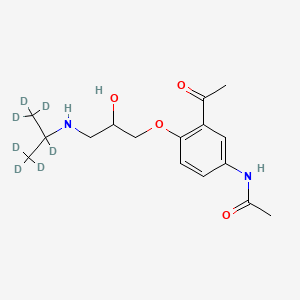

Diacetolol D7 is a deuterium-labeled derivative of diacetolol, which is the main metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains the pharmacological properties of diacetolol, including its beta-adrenoceptor blocking and anti-arrhythmic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diacetolol D7 involves the incorporation of deuterium atoms into the diacetolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure high yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Diacetolol D7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions, including acidic or basic environments

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Diacetolol D7 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.

Biology: Employed in metabolic studies to trace the pathways and fate of diacetolol in biological systems.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its beta-adrenoceptor blocking properties.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies

Mechanism of Action

Diacetolol D7 exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine and norepinephrine on the heart. The blockade of these receptors decreases cardiac output and oxygen demand, which is beneficial in managing hypertension and arrhythmias .

Comparison with Similar Compounds

Acebutolol: The parent compound of diacetolol, used for similar therapeutic purposes.

Propranolol: A non-selective beta-blocker with broader applications but more side effects.

Atenolol: Another cardioselective beta-blocker with a longer duration of action compared to acebutolol

Uniqueness of Diacetolol D7: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing in metabolic studies and enhances the stability of the compound, making it a valuable tool in various scientific investigations .

Biological Activity

Diacetolol D7 is a notable compound primarily recognized as a beta-adrenergic receptor antagonist and serves as the major metabolite of acebutolol. Its biological activity is significant in the cardiovascular system, particularly in the management of arrhythmias and hypertension. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as a β-adrenoceptor antagonist , specifically targeting beta-1 adrenergic receptors . The binding of this compound to these receptors inhibits the action of catecholamines like adrenaline, leading to several physiological effects:

- Reduction in heart rate : By blocking beta-1 receptors, this compound decreases the influx of calcium ions into cardiac cells, which reduces myocardial contractility and heart rate.

- Decreased cardiac output : This effect is beneficial for patients with hypertension and certain cardiac arrhythmias, as it lowers oxygen demand and workload on the heart.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, this compound exhibits high bioavailability due to its extensive first-pass metabolism.

- Half-life : The compound has a half-life ranging from 8 to 13 hours , allowing for effective dosing schedules.

- Metabolism : Primarily metabolized in the liver through hydrolysis, this compound is converted into an active amine metabolite which contributes to its therapeutic effects.

Clinical Applications

This compound has been investigated for its effectiveness in various clinical scenarios:

- Hypertension Management : A study indicated that patients treated with this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.

- Arrhythmia Treatment : Clinical trials demonstrated that this compound effectively reduced episodes of atrial fibrillation in patients with underlying cardiovascular conditions.

Animal Model Studies

Research involving animal models has provided further insights into the dosage effects and safety profile of this compound:

- Dosage Effects : In rodent models, lower doses resulted in a significant decrease in heart rate without adverse effects, while higher doses were associated with more pronounced cardiovascular responses.

- Safety Profile : Long-term studies showed that this compound did not induce significant toxicity or adverse events at therapeutic doses.

Comparative Analysis

To illustrate the biological activity and pharmacological properties of this compound compared to other beta-blockers, the following table summarizes key attributes:

| Attribute | This compound | Acebutolol | Propranolol |

|---|---|---|---|

| Receptor Selectivity | Beta-1 selective | Non-selective | Non-selective |

| Half-life (hours) | 8 - 13 | 3 - 6 | 3 - 6 |

| Primary Indications | Hypertension, Arrhythmia | Hypertension | Hypertension, Anxiety |

| Metabolism | Hepatic | Hepatic | Hepatic |

| Common Side Effects | Fatigue, dizziness | Fatigue, bradycardia | Fatigue, depression |

Properties

IUPAC Name |

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-SVMCCORHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.